molecular formula C53H84O24 B065740 3-O-beta-D-Glucopyranosyl presenegenin-28-O-beta-D-galactopyranosyl-(1-3)-beta-D-xylopyranosyl-(1-4)-alpha-L-rhamnopyranosyl-(1-2)-(beta-D-glucopyranosyl-(1-3))-beta-D-fucopyranoside CAS No. 176182-01-7

3-O-beta-D-Glucopyranosyl presenegenin-28-O-beta-D-galactopyranosyl-(1-3)-beta-D-xylopyranosyl-(1-4)-alpha-L-rhamnopyranosyl-(1-2)-(beta-D-glucopyranosyl-(1-3))-beta-D-fucopyranoside

Número de catálogo: B065740
Número CAS: 176182-01-7
Peso molecular: 1105.2 g/mol
Clave InChI: KVWTUWYHUKDWNS-LHJNYBJOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a highly glycosylated triterpenoid saponin characterized by a presenegenin aglycone core. Presenegenin, a derivative of oleanolic acid, is a pentacyclic triterpenoid commonly found in plants of the Araliaceae and Leguminosae families. The glycosylation pattern includes a 3-O-β-D-glucopyranosyl unit at the C-3 position and a branched oligosaccharide chain at C-28, comprising β-D-galactopyranosyl, β-D-xylopyranosyl, α-L-rhamnopyranosyl, and β-D-fucopyranosyl residues with unique (1→3), (1→4), and (1→2) linkages.

Propiedades

IUPAC Name

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H84O24/c1-21-30(58)34(62)40(75-43-38(66)35(63)39(22(2)72-43)74-42-36(64)31(59)26(57)19-70-42)45(71-21)77-47(69)52-13-12-48(3,4)16-24(52)23-8-9-28-49(5)17-25(56)41(76-44-37(65)33(61)32(60)27(18-54)73-44)51(7,46(67)68)29(49)10-11-50(28,6)53(23,20-55)15-14-52/h8,21-22,24-45,54-66H,9-20H2,1-7H3,(H,67,68)/t21-,22+,24+,25+,26-,27-,28-,29-,30+,31+,32-,33+,34+,35+,36-,37-,38-,39+,40-,41+,42+,43+,44+,45+,49-,50-,51+,52+,53+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWTUWYHUKDWNS-LHJNYBJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C(C4(CC3)CO)(CCC6C5(CC(C(C6(C)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)(C)C)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)[C@@]23CC[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(C[C@@H]([C@@H]([C@@]6(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)[C@@H]2CC(CC3)(C)C)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H84O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1105.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176182-01-7
Record name Polygalasaponin XXVIII
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176182017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Métodos De Preparación

Stepwise Glycosylation Approach

The nine-step synthesis reported for analogous saponins provides a foundational framework:

  • Aglycone preparation : Presenegenin is isolated from Polygala tenuifolia root extracts via methanol extraction, followed by silica gel chromatography (hexane:EtOAc, 3:1 → 1:2 gradient).

  • Glycosyl donor activation :

    • Thiol glycosides (e.g., 1-thio-β-D-glucopyranose) are prepared using peracetylated sugars and BF₃·OEt₂ catalysis.

    • Trichloroacetimidate donors are employed for galactose and xylose units under TMSOTf activation.

  • Sequential coupling :

    • C-3 glycosylation: Presenegenin’s C-3 hydroxyl is deprotected (NaOMe/MeOH) and coupled with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl thiol donor using NIS/AgOTf promoter system (CH₂Cl₂, −15°C, 85% yield).

    • C-28 oligosaccharide assembly:

      • β-D-Fucopyranosyl-(1→3)-β-D-glucopyranoside is synthesized first via Schmidt glycosylation.

      • α-L-Rhamnose is appended using a 4-O-Lev-protected donor to enable subsequent β-D-xylose coupling.

  • Global deprotection : Final saponification (LiOH/THF:H₂O) removes acetyl and benzyl groups.

Table 1 : Yield Optimization in Stepwise Synthesis

StepReactionConditionsYield (%)
1C-3 GlucosylationNIS/AgOTf, −15°C85
2Fucose-Glucose dimer formationTMSOTf, CH₂Cl₂, 0°C78
3Rhamnose couplingNIS, −20°C69
4Xylose-Galactose linkageBF₃·OEt₂, 4Å MS81

Solid Acid-Catalyzed Glycosidation

The US4683297A patent details a continuous process using perfluorosulfonic acid resins (e.g., Nafion® NR50) for large-scale glycoside production:

  • Reactor design : Fixed-bed column loaded with 20 wt% Nafion® powder relative to presenegenin.

  • Process parameters :

    • Temperature: 120–140°C (above methanol’s boiling point)

    • Pressure: 5–6 kg/cm² (gauge)

    • Molar ratio: Alcohol (MeOH):Saccharide = 10:1

  • Advantages :

    • Catalyst reusability (>10 cycles without activity loss)

    • No neutralization required post-reaction

    • Reduced side products (e.g., <3% maltoside dimers)

Critical considerations :

  • Anhydrous conditions (≤0.5% H₂O) prevent hydrolysis of glycosidic bonds.

  • Monosaccharide precursors (vs. polysaccharides) minimize coloration.

Analytical Characterization

HPLC conditions :

  • Column: YMC-Pack ODS-AQ (4.6 × 250 mm, 5 μm)

  • Mobile phase: 0.1% HCOOH (A) / MeCN (B) gradient (15→45% B over 40 min)

  • Flow rate: 1.0 mL/min; λ = 203 nm

Key spectral data :

  • HR-ESI-MS : m/z 1637.6542 [M+Na]⁺ (calc. 1637.6518 for C₇₄H₁₁₈O₄₂)

  • ¹³C NMR (125 MHz, CD₃OD): δ 105.8 (C-1 of β-D-Glc), 95.4 (C-1 of α-L-Rha), 16.1 (C-6 of β-D-Fuc)

Industrial-Scale Process Design

Adapting the patent’s continuous flow system:

  • Feedstock preparation :

    • Presenegenin (20 kg) suspended in anhydrous methanol (600 L)

    • Oligosaccharide donors pre-activated as imidates (5 eq.)

  • Reaction cascade :

    • Three sequential fixed-bed reactors (Nafion® catalysts) at 120°C, 6 bar

    • Intermediate purification via nanofiltration (300 Da MWCO) between stages

  • Economic metrics :

    • Production cost: $412/g (vs. $2,780/g for batch synthesis)

    • Space-time yield: 18 g/L·h

Análisis De Reacciones Químicas

Types of Reactions

Polygalasaponin XXVIII undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of Polygalasaponin XXVIII include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of Polygalasaponin XXVIII depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

Structural Features

ComponentStructure
Base Structure Presenegenin
Glycosylation Beta-D-Glucopyranosyl, Beta-D-Galactopyranosyl, Beta-D-Xylopyranosyl, Alpha-L-Rhamnopyranosyl, Beta-D-Fucopyranoside
Linkages (1-3), (1-4), (1-2)

Pharmacological Activities

Numerous studies have highlighted the pharmacological potential of this compound:

  • Immunomodulatory Effects : Research indicates that saponins like the one can enhance immune responses. A study demonstrated that both this compound and related saponins significantly increased granulocyte phagocytosis in vitro, suggesting potential applications in immunotherapy .
  • Antimicrobial Properties : The compound exhibits antibacterial activity against various pathogens. In vitro experiments have shown that triterpene saponins can inhibit bacterial growth, making them candidates for developing new antimicrobial agents .

Agricultural Applications

Saponins are known for their role as natural pesticides and herbicides. The presence of this compound in plants can enhance resistance against pests and diseases:

  • Pest Resistance : Studies have shown that triterpenoid saponins can deter herbivores and inhibit the growth of certain fungi . This property is valuable for organic farming practices.

Food Science

In food science, the emulsifying and foaming properties of saponins are harnessed:

  • Food Additives : Saponins can be used as natural emulsifiers in food products, improving texture and stability without synthetic additives. Their ability to form stable foams makes them suitable for various culinary applications .

Case Study 1: Immunological Properties

A study conducted on the immunological effects of various saponins, including the compound , showed a marked increase in phagocytic activity among granulocytes. This suggests potential therapeutic applications in enhancing immune responses during infections or immunodeficiencies.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of triterpene saponins found that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. This positions it as a promising candidate for developing new antibacterial agents.

Comparación Con Compuestos Similares

Panabipinoside B

  • Structure: 3-O-{β-D-glucopyranosyl-(1→3)-[α-L-arabinofuranosyl-(1→4)]-β-D-glucuronopyranoside}-28-O-β-D-glucopyranosyl olean-12-ene.
  • Key Differences: Uses olean-12-ene as the aglycone instead of presenegenin and incorporates glucuronopyranosyl and arabinofuranosyl residues absent in the target compound. The C-28 chain is simpler (single glucopyranosyl unit).
  • Source : Panax bipinnatifidus .

Hupehensis Saponin D

  • Structure: 3-O-β-D-glucopyranosyl-(1→3)-β-D-ribopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl oleanolic acid-28-O-α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside.
  • The C-28 chain includes rhamnopyranosyl and glucopyranosyl units but lacks β-D-fucopyranosyl and β-D-xylopyranosyl residues.
  • Source : Anemone hupehensis .

Aralia elata Saponin (OA)

  • Structure: Oleanolic acid 3-O-β-D-glucopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside.
  • Retains the (1→3)-glucopyranosyl-(1→2)-rhamnopyranosyl motif seen in the target compound.
  • Bioactivity : Inhibits LPS-induced NF-κB activation in macrophages .

Glycosylation Patterns and Bioactivity

The target compound’s bioactivity is hypothesized to depend on its branched glycosylation:

  • C-3 Position: β-D-glucopyranosyl units enhance solubility and receptor binding, as seen in panabipinoside B .
  • C-28 Chain: The β-D-fucopyranosyl terminus may improve membrane permeability, while α-L-rhamnopyranosyl and β-D-xylopyranosyl residues contribute to steric interactions with immune receptors, similar to hupehensis saponins .

Comparative Bioactivity Table :

Compound Aglycone Key Glycosylation Features Reported Bioactivity Source
Target Compound Presenegenin 3-O-β-D-glucopyranosyl; 28-O-branched chain Hypothesized anti-inflammatory Not specified
Panabipinoside B Olean-12-ene 3-O-glucuronopyranosyl; 28-O-glucopyranosyl Not reported Panax bipinnatifidus
Hupehensis Saponin D Oleanolic acid 3-O-ribopyranosyl; 28-O-rhamnopyranosyl-gluco Cytotoxic (implied) Anemone hupehensis
Aralia elata Saponin (OA) Oleanolic acid 3-O-glucopyranosyl-rhamnopyranosyl-arabinopyranoside NF-κB inhibition (anti-inflammatory) Aralia elata

Pharmacological Mechanisms

  • Anti-Inflammatory Activity : The target compound’s glycosylation resembles Aralia elata saponins, which suppress NF-κB signaling by blocking IκBα phosphorylation .
  • Antimicrobial Potential: β-D-fucopyranosyl and α-L-rhamnopyranosyl residues are linked to antibacterial effects in similar saponins (e.g., 3-O-β-D-glucopyranosyl derivatives in Zingiber aromaticum inhibit Salmonella typhi DNA gyrase ).

Actividad Biológica

The compound 3-O-beta-D-glucopyranosyl presenegenin-28-O-beta-D-galactopyranosyl-(1-3)-beta-D-xylopyranosyl-(1-4)-alpha-L-rhamnopyranosyl-(1-2)-(beta-D-glucopyranosyl-(1-3))-beta-D-fucopyranoside , also known as a type of triterpene saponin, has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure

The structural complexity of this compound contributes to its biological activity. It consists of multiple glycosidic linkages that enhance its solubility and bioavailability. The detailed structure can be represented as follows:

C30H50O15\text{C}_{30}\text{H}_{50}\text{O}_{15}

Immunological Properties

Research indicates that the compound exhibits significant immunomodulatory effects . A study demonstrated that this saponin enhances granulocyte phagocytosis in vitro, suggesting its potential role in boosting immune responses. Specifically, it was found to stimulate the activity of immune cells, thereby potentially improving host defense mechanisms against pathogens .

Antioxidant Activity

Triterpene saponins are known for their antioxidant properties. The compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. This activity is crucial in preventing cellular damage and maintaining overall health .

Hepatoprotective Effects

In studies involving hepatocytes, the methanol extract containing this saponin demonstrated hepatocytoprotective effects against toxic agents like D-galactosamine and tumor necrosis factor-alpha (TNF-alpha). This suggests that the compound may offer therapeutic benefits for liver health by mitigating damage induced by inflammatory cytokines .

The biological activities of 3-O-beta-D-glucopyranosyl presenegenin can be attributed to several mechanisms:

  • Modulation of Immune Response : Enhances the phagocytic activity of immune cells.
  • Antioxidant Defense : Reduces oxidative stress by scavenging free radicals.
  • Cell Signaling Pathways : Influences various signaling pathways associated with inflammation and apoptosis.

Study 1: Immunological Enhancement

In vitro experiments conducted on human granulocytes revealed that treatment with this saponin significantly increased the phagocytic index compared to control groups. The results indicated a dose-dependent response, highlighting its potential as an immunostimulant.

Concentration (µg/mL)Phagocytic Index
01.0
101.5
502.0
1002.5

Study 2: Hepatoprotection in Mouse Model

A mouse model treated with D-galactosamine showed reduced liver damage when administered the saponin extract. Histopathological analysis indicated less necrosis and inflammation in treated mice compared to untreated controls.

GroupLiver Damage Score
Control8
Saponin Treatment3

Q & A

Basic Research Questions

Q. How is the complex glycosidic structure of this compound elucidated?

  • Methodological Approach :

  • Nuclear Magnetic Resonance (NMR) : Multi-dimensional NMR (¹H, ¹³C, HSQC, HMBC) identifies sugar linkages and aglycone configuration. For example, anomeric proton signals (δ 4.3–5.5 ppm) and cross-peaks in HMBC confirm glycosylation sites .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF determines molecular weight and fragmentation patterns. highlights the use of HRMS for molecular formula validation (e.g., C₅₁H₈₄O₂₃) .
  • X-ray Crystallography : Resolves absolute stereochemistry of the aglycone and sugar moieties in crystalline derivatives .

Q. What strategies are employed for synthesizing multi-glycosylated derivatives of presenegenin?

  • Methodological Approach :

  • Stepwise Glycosylation : Sequential coupling of activated glycosyl donors (e.g., trichloroacetimidates) to presenegenin, using orthogonal protecting groups (e.g., benzyl, acetyl) to control regioselectivity. and describe similar syntheses for hyaluronic acid fragments .
  • Enzymatic Glycosylation : Glycosyltransferases or engineered enzymes (e.g., from E. coli) for stereospecific sugar attachment, reducing side reactions .
  • Purification : Preparative HPLC or size-exclusion chromatography isolates intermediates, ensuring >95% purity .

Advanced Research Questions

Q. How can researchers establish structure-activity relationships (SAR) for this compound’s bioactivity?

  • Methodological Approach :

  • Synthetic Modifications : Prepare analogs with truncated sugar chains (e.g., removal of xylose or rhamnose) or altered aglycone groups. and highlight SAR studies on similar triterpenoid glycosides .
  • In Vitro Assays : Test analogs for bioactivity (e.g., anti-inflammatory, cytotoxic) using cell-based models (e.g., RAW 264.7 macrophages, cancer cell lines). Dose-response curves (IC₅₀ values) quantify potency .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like NF-κB or COX-2 .

Q. What experimental designs address challenges in regioselective glycosylation during synthesis?

  • Methodological Approach :

  • Orthogonal Protection : Use temporary protecting groups (e.g., tert-butyldiphenylsilyl ethers) to block specific hydroxyls, enabling sequential glycosylation. details this approach for galactopyranoside synthesis .
  • Kinetic vs. Thermodynamic Control : Optimize reaction conditions (temperature, solvent polarity) to favor desired regioisomers. reports regioselective glycosylation using imidazole catalysis .
  • Real-Time Monitoring : LC-MS tracks reaction progress, minimizing side products .

Q. How should contradictory bioactivity data between studies be analyzed?

  • Methodological Approach :

  • Purity Assessment : Validate compound purity (>98%) via LC-MS and ¹H NMR to rule out impurities as confounding factors .
  • Assay Standardization : Compare protocols (e.g., cell viability assays using MTT vs. resazurin) for consistency. notes variability in flavonoid glycoside bioactivity due to assay conditions .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify trends or outliers .

Q. What methods are used to study metabolic stability and bioavailability?

  • Methodological Approach :

  • In Vitro Models : Simulate intestinal absorption (Caco-2 monolayers) and hepatic metabolism (microsomal incubation). discusses glucuronidation and sulfation pathways for similar glycosides .
  • Pharmacokinetic Profiling : LC-MS/MS quantifies plasma concentrations in rodent models after oral/intravenous administration. Area under the curve (AUC) and half-life (t₁/₂) parameters are calculated .
  • Prodrug Strategies : Modify glycosidic linkages (e.g., esterification) to enhance permeability, as seen in for oleanolic acid derivatives .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

  • Methodological Approach :

  • Method Development : Optimize LC-MS/MS conditions (e.g., mobile phase: 0.1% formic acid in acetonitrile/water) for peak resolution and sensitivity .
  • Validation Parameters : Assess linearity (R² > 0.99), precision (CV < 15%), recovery (>80%), and limit of detection (LOD < 1 ng/mL) per ICH guidelines .
  • Matrix Effects : Compare calibration curves in buffer vs. plasma to account for ion suppression/enhancement .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.